8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine
Description
Table 1: Crystallographic Parameters of Halogenated Imidazo[1,2-a]pyrazine Derivatives
The iodine atom at position 3 exhibits a characteristic elongation of the C-I bond (2.12 Å vs. 1.98 Å in aliphatic iodides), attributable to partial double-bond character from resonance with the aromatic system. This bond lengthening correlates with reduced rotational freedom, locking the iodine substituent in a conformation perpendicular to the ring plane.
Electronic Configuration and Aromaticity Considerations
Natural Bond Orbital (NBO) analysis reveals significant π-electron delocalization across the fused ring system, with Wiberg bond indices of 1.15–1.25 for N1-C2 and C3-N4 bonds, indicating partial double-bond character. The aromaticity index (HOMA) calculated for the parent imidazo[1,2-a]pyrazine system is 0.82, which decreases to 0.78 in the halogenated derivative due to electron-withdrawing effects.
The iodine substituent induces a localized σ-hole (electropositive region) with a surface electrostatic potential of +32 kcal/mol, facilitating halogen bonding interactions. Comparative NMR studies show downfield shifts of 1.8 ppm for H5 and 2.3 ppm for H7 relative to the unsubstituted parent compound, consistent with deshielding from adjacent electronegative groups.
Halogen Substituent Effects on Ring Geometry
The chlorine atom at position 8 exerts a stronger electron-withdrawing effect (-I) compared to iodine (+M/-I duality), creating localized dipoles that distort ring planarity. Key geometric perturbations include:
- Bond angle modulation : The C8-N1-C2 angle contracts to 117.5° vs. 120.3° in the parent compound, while the C3-N4-C5 angle expands to 124.1° (Δ = +3.8°).
- Torsional strain : The iodine substituent induces a 12.7° dihedral angle between its C-I bond vector and the ring plane, compared to 8.4° for the methyl group.
- Intermolecular interactions : Halogen bonding between iodine (σ-hole) and adjacent nitrogen lone pairs occurs at 3.02 Å, shorter than van der Waals contact distances (3.15 Å).
Table 2: Comparative Halogen Effects on Ring Parameters
| Parameter | Chlorine Substituent | Iodine Substituent |
|---|---|---|
| C-X Bond Length | 1.72 Å | 2.12 Å |
| Induced Ring Strain | +4.8 kJ/mol | +7.1 kJ/mol |
| σ-hole Potential | +18 kcal/mol | +32 kcal/mol |
| Resonance Contribution | -0.14 e⁻ (withdrawal) | +0.09 e⁻ (donation) |
Properties
Molecular Formula |
C7H5ClIN3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
8-chloro-3-iodo-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-6(9)12-3-2-10-5(8)7(12)11-4/h2-3H,1H3 |
InChI Key |
JXMOTTGDVBPJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)Cl)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-methylimidazo[1,2-A]pyrazine with chlorinating and iodinating agents under controlled conditions. Industrial production methods often employ these reactions on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, sodium azide, and potassium thiocyanate. Major products formed from these reactions are often functionalized derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms allows the compound to form strong bonds with target molecules, leading to the modulation of biological activities. These interactions can affect various cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Halogen Substitution :
- The iodine atom in 8-Cl-3-I-2-Me-ImPyrazine distinguishes it from analogues like 3c (chlorine at position 8) and 26 (bromine at positions 6 and 8). Halogens at position 3 (iodine) or 8 (chlorine) enhance interactions with hydrophobic pockets or catalytic sites in enzymes, as seen in CDK9 inhibitors .
- Brominated derivatives (e.g., 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine) exhibit lower anticancer potency compared to iodinated or chlorinated variants, likely due to reduced electronegativity and steric bulk .
Methyl vs. However, aryl groups improve π-π stacking with protein residues, as observed in 3c’s CDK9 inhibition (IC50 = 0.16 µM) .
Antiviral Activity :
- Imidazo[1,2-a]pyrazine derivatives with cyclohexyl or benzyl groups at position 3 (3b ) show moderate antiviral activity against human coronaviruses (IC50 = 56.96 µM), suggesting that bulky substituents at this position may hinder protease binding . The iodine in 8-Cl-3-I-2-Me-ImPyrazine could enhance binding to viral proteases, though this remains untested.
Anticancer Activity :
- Imidazo[1,2-a]pyridine derivatives (e.g., 12b ) outperform pyrazine analogues in cytotoxicity, with IC50 values as low as 11 µM against Hep-2 cells. This highlights the importance of the pyridine ring’s electronic properties over pyrazine’s additional nitrogen .
Rotameric Flexibility :
Biological Activity
8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-A]pyrazine family. Its unique structural characteristics, particularly the presence of chlorine and iodine substituents, enhance its reactivity and potential biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine is . The compound's structure enables various chemical transformations, making it a valuable building block in synthetic chemistry.
8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine exhibits significant biological activity through its interactions with specific molecular targets within biological systems. The chlorine and iodine atoms facilitate strong bonding with target molecules, influencing several cellular processes. Research indicates that this compound can modulate pathways critical for therapeutic applications, particularly in cancer research and other diseases.
Biological Activity
The compound has been studied for its potential anticancer and antimicrobial properties. The following table summarizes key findings from various studies regarding its biological effects:
Case Studies
- Anticancer Activity : A study evaluated the effects of 8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine on colon cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, specifically activating caspases 3 and 8, leading to cell death in HT-29 and Caco-2 cells .
- Antimicrobial Properties : In another study, the compound was tested against Mycobacterium tuberculosis. It demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM, indicating its potential as a therapeutic agent against bacterial infections .
Comparative Analysis
The biological activity of 8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine can be compared with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 8-Chloro-2-methylimidazo[1,2-A]pyrazine | C7H6ClN3 | Anticancer |
| 3-Iodo-1H-pyrazole | C3H3IN | Antimicrobial |
| 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | C7H5ClIN | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
